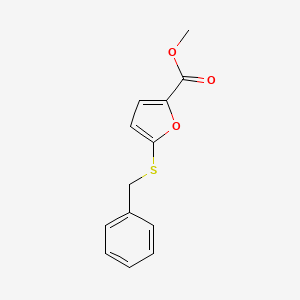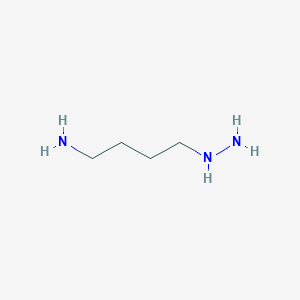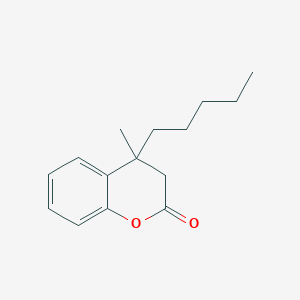
4-Methyl-4-pentyl-3,4-dihydro-2H-1-benzopyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-4-pentyl-3,4-dihydro-2H-1-benzopyran-2-one is a chemical compound belonging to the class of flavanones. Flavanones are a type of flavonoid, which are various aromatic, colorless ketones derived from flavone that often occur in plants as glycosides . This compound is characterized by its 3,4-dihydro-2-aryl-2H-1-benzopyran-4-one skeleton and its substituted derivatives .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-4-pentyl-3,4-dihydro-2H-1-benzopyran-2-one can be achieved through various methods. One common method involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C . Another method involves the reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions, followed by reaction with various azoles .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of green solvents and catalysts is often preferred to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methyl-4-pentyl-3,4-dihydro-2H-1-benzopyran-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include sodium azides, propargyl bromide, and epichlorohydrin . Reaction conditions often involve the use of dry solvents and anhydrous catalysts to ensure high yields and purity of the final product .
Major Products Formed: The major products formed from these reactions include various coumarin-derived azolyl ethanols, such as imidazolyl, triazolyl, tetrazolyl, benzotriazolyl, thiol-imidazolyl, and thiol-triazolyl derivatives .
Wissenschaftliche Forschungsanwendungen
4-Methyl-4-pentyl-3,4-dihydro-2H-1-benzopyran-2-one has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various flavonoid derivatives . In biology, it is studied for its potential antioxidant and anti-inflammatory properties . In medicine, it is investigated for its potential use as an anti-cancer and anti-microbial agent . In industry, it is used in the production of certain perfumes and fabric conditioners .
Wirkmechanismus
The mechanism of action of 4-Methyl-4-pentyl-3,4-dihydro-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. It is known to exert its effects by modulating the activity of enzymes involved in oxidative stress and inflammation . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation .
Vergleich Mit ähnlichen Verbindungen
4-Methyl-4-pentyl-3,4-dihydro-2H-1-benzopyran-2-one is similar to other flavanones, such as 2-methyl-4-chromone and 5,7-dimethoxy-2H-1-benzopyran-2-one . it is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . Other similar compounds include various coumarin derivatives, which share the benzopyran-2-one skeleton but differ in their substitution patterns and biological activities .
Eigenschaften
CAS-Nummer |
90778-44-2 |
|---|---|
Molekularformel |
C15H20O2 |
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
4-methyl-4-pentyl-3H-chromen-2-one |
InChI |
InChI=1S/C15H20O2/c1-3-4-7-10-15(2)11-14(16)17-13-9-6-5-8-12(13)15/h5-6,8-9H,3-4,7,10-11H2,1-2H3 |
InChI-Schlüssel |
MSNHDJWVSBVUAA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1(CC(=O)OC2=CC=CC=C21)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




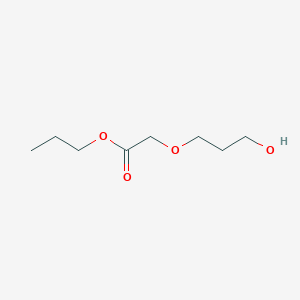
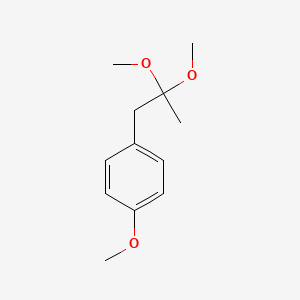
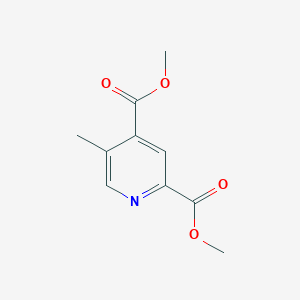
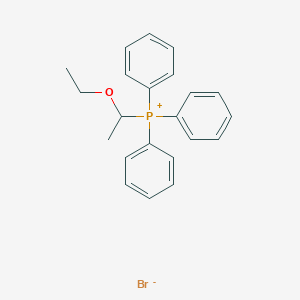
![N,N-Dimethyl-4-[6-(methylsulfanyl)-7H-purin-2-yl]pyrimidin-2-amine](/img/structure/B14358354.png)
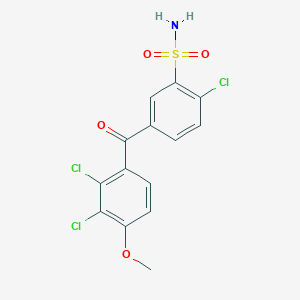
![Tris[(9-borabicyclo[3.3.1]nonan-9-yl)oxy](oxo)-lambda~5~-phosphane](/img/structure/B14358369.png)
![2-[4-[1-[4-(Carboxymethoxy)-3-methylphenyl]cyclohexyl]-2-methylphenoxy]acetic acid](/img/structure/B14358380.png)
